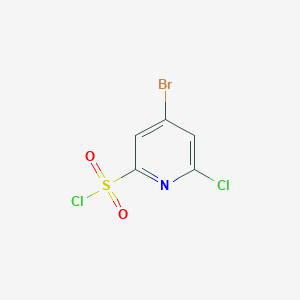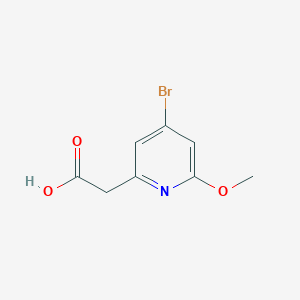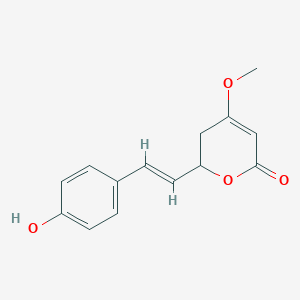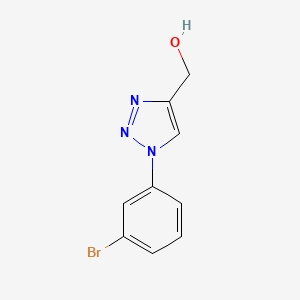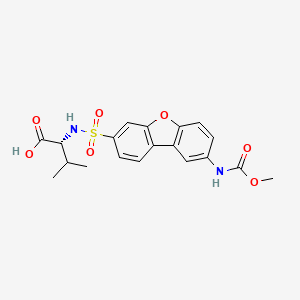![molecular formula C18H20FNO2 B13442323 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (Mixture of Diastereomers) is a synthetic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, a benzylamino group at the alpha position, and a methanol group at the 2nd position of the benzopyran ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves several steps. One common method involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bicarbonate. The intermediate products are then subjected to further reactions, including Baeyer-Villiger oxidation and deprotection steps, to yield the final compound .
Análisis De Reacciones Químicas
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 6th position and the benzylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 can be compared with other benzopyran derivatives, such as:
6-Fluoro-3,4-dihydroxy-1-benzopyran: This compound lacks the benzylamino and methanol groups, resulting in different chemical and biological properties.
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran: This compound is an intermediate in the synthesis of the target compound and has distinct reactivity due to the presence of an oxirane ring.
The uniqueness of 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H20FNO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2 |
Clave InChI |
UWHPUMRASBVSQY-XUWBISKJSA-N |
SMILES isomérico |
[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


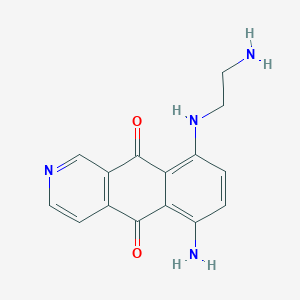
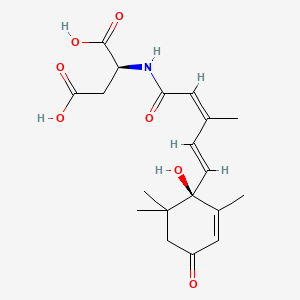



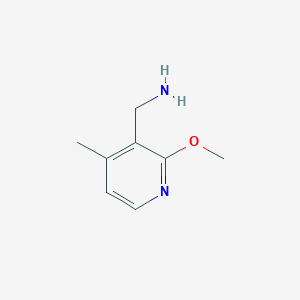
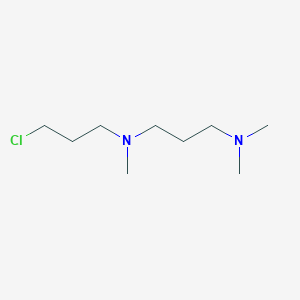
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
